Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1160248-45-2
VCID: VC2727316
InChI: InChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-8-4-7-14(16)10-15-11-14/h1-3,5-6,15H,4,7-11H2
SMILES: C1CC2(CNC2)N(C1)C(=O)OCC3=CC=CC=C3
Molecular Formula: C14H18N2O2
Molecular Weight: 246.3 g/mol

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate

CAS No.: 1160248-45-2

Cat. No.: VC2727316

Molecular Formula: C14H18N2O2

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate - 1160248-45-2

Specification

CAS No. 1160248-45-2
Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
IUPAC Name benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate
Standard InChI InChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-8-4-7-14(16)10-15-11-14/h1-3,5-6,15H,4,7-11H2
Standard InChI Key AESURKCEBCHDOL-UHFFFAOYSA-N
SMILES C1CC2(CNC2)N(C1)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC2(CNC2)N(C1)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Basic Identification

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate is a spirocyclic compound characterized by a diazaspiro[3.4]octane core structure with a benzyl carboxylate functional group. This compound has garnered significant interest in pharmaceutical research due to its unique structural features and potential biological activities. The core structure contains a spirocyclic system where two rings share a single carbon atom, creating a rigid three-dimensional framework that provides specific spatial arrangements beneficial for drug design purposes. The presence of two nitrogen atoms in the spirocyclic system offers multiple points for hydrogen bonding interactions with biological targets, enhancing its potential as a pharmacophore in drug discovery efforts.

PropertyInformation
IUPAC NameBenzyl 2,5-diazaspiro[3.4]octane-5-carboxylate
CAS Number1160248-45-2
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.31 g/mol
MDL NumberMFCD12198812

Physical and Chemical Characteristics

The physical properties of benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate influence its handling, storage, and application in research settings. This compound exhibits characteristic features that make it valuable in various chemical and biological experiments. The presence of the benzyl group contributes to its lipophilicity, while the carboxylate moiety provides potential for further structural modifications. This structural versatility is particularly valuable in medicinal chemistry, where modifications to the core scaffold can lead to compounds with altered pharmacological profiles and improved drug-like properties.

PropertyCharacteristic
Physical StateSolid at room temperature
Storage ConditionRoom temperature, dry, sealed
Functional GroupsCarbamate, tertiary amine, benzyl group
SolubilitySoluble in most organic solvents including dichloromethane, chloroform, and DMSO

The compound's hydrochloride salt (benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate hydrochloride) has additional properties that may be relevant for certain applications:

PropertyInformation
Molecular Formula (HCl salt)C₁₄H₁₉ClN₂O₂
Molecular Weight (HCl salt)282.76 g/mol
PubChem CID (HCl salt)131664430

Structural Analysis and Chemical Identifiers

Structural Representation

The chemical structure of benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate features a distinctive spirocyclic core with two nitrogen atoms positioned at the 2 and 5 positions of the diazaspiro[3.4]octane system. This core structure is further functionalized with a benzyl carboxylate group attached to one of the nitrogen atoms. The three-dimensional arrangement of these structural components contributes significantly to the compound's ability to interact with specific biological targets, particularly proteins involved in neurological functions. The spirocyclic core provides conformational rigidity that can enhance binding specificity to target proteins, while the benzyl group offers opportunities for additional hydrophobic interactions that may strengthen binding affinity.

Chemical Identifiers

For precise identification and database searching, several standardized chemical identifiers are available for benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate:

Identifier TypeValue
InChIInChI=1S/C14H18N2O2/c17-13(18-9-12-5-2-1-3-6-12)16-8-4-7-14(16)10-15-11-14/h1-3,5-6,15H,4,7-11H2
InChIKeySGMNGKXEHMAXHU-UHFFFAOYSA-N (for the parent compound)
SMILESC1CC2(CNC2)N(C1)C(=O)OCC3=CC=CC=C3
Parent Compound PubChem CID72207383

Synthetic Routes and Preparation

Precursors and Intermediates

The synthesis likely begins with commercially available starting materials that are transformed through several intermediate steps. Key intermediates in the synthesis pathway might include:

  • Diazaspiro[3.4]octane core structure

  • N-protected diazaspiro[3.4]octane derivatives

  • Selectively functionalized intermediate prior to benzyl carboxylate introduction

Biological Activity and Pharmaceutical Applications

Role in Drug Development

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate has garnered significant interest in pharmaceutical research and development as a key intermediate in the synthesis of biologically active molecules. Its unique spirocyclic structure makes it particularly valuable for designing inhibitors targeting specific enzymes or receptors . The compound's structural features allow medicinal chemists to create drug candidates with precise three-dimensional arrangements of functional groups, which is crucial for achieving selective binding to target biomolecules. This selectivity is essential for developing effective therapies with minimal side effects, as it allows drugs to interact primarily with their intended targets while avoiding off-target interactions that could lead to adverse effects.

Applications in CNS Drug Research

One of the most promising applications of benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate is in the development of central nervous system (CNS) drugs . The compound serves as a valuable scaffold for creating molecules that can interact with neurological targets. Researchers leverage its framework to enhance binding affinity and selectivity in drug candidates targeting CNS disorders . The spirocyclic structure provides a rigid framework that can be modified to achieve specific interactions with receptors and enzymes involved in neurological functions. This rigidity can be advantageous in drug design as it may reduce the entropic penalty associated with binding, potentially leading to higher affinity interactions with biological targets.

Disease TargetPotential ApplicationMechanism of Interest
Parkinson's DiseaseDevelopment of novel therapeuticsModulation of neurotransmitter systems
DepressionCreation of antidepressant candidatesInteraction with specific CNS receptors
Other CNS DisordersExploration of new therapeutic approachesEnhancement of drug binding selectivity

The application of benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate extends to medicinal chemistry broadly, where it aids in the exploration of new therapeutic agents with improved pharmacokinetic properties . These improvements might include enhanced blood-brain barrier penetration, increased metabolic stability, or optimized receptor binding profiles, all of which are critical factors in developing effective CNS drugs. By serving as a building block in drug synthesis, this compound contributes to the advancement of treatments for conditions that remain challenging to address with current therapeutic options.

Related Compounds and Structural Analogues

Hydrochloride Salt Form

The hydrochloride salt of benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate (benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate hydrochloride) represents an important derivative with modified physical properties. This salt form has the molecular formula C₁₄H₁₉ClN₂O₂ and a molecular weight of 282.76 g/mol . Salt formation is a common strategy in pharmaceutical development to modify properties such as solubility, stability, and bioavailability. The hydrochloride salt may offer advantages in certain formulations or applications where the parent compound's properties are suboptimal. The protonation of one of the nitrogen atoms in the spirocyclic system creates a positively charged species that exhibits different physicochemical characteristics compared to the neutral parent compound.

Structurally Similar Compounds

Several structurally related compounds share features with benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate:

Related CompoundStructural DifferencePotential Application Distinction
5-Benzyl-2,5-diazaspiro[3.4]octaneLacks the carboxylate functional groupResearch use in chemical synthesis
tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylateContains tert-butyl instead of benzyl groupAlternative intermediate in pharmaceutical synthesis
NMDA receptor modulators containing the diazaspiro coreVarious functional group modificationsPotential treatment of neurological disorders

These structural analogues demonstrate the versatility of the diazaspiro[3.4]octane core structure as a scaffold for drug development. Each modification to the basic structure can result in compounds with distinct biological activities, pharmacokinetic properties, and therapeutic potentials. This structural diversity allows medicinal chemists to fine-tune molecular properties to achieve desired pharmacological profiles for specific therapeutic applications.

SizeAvailabilityPrice
0.100 g10-20 days€794.45

This relatively high cost reflects the complex synthetic procedures required to produce the compound and its specialized applications in pharmaceutical research. For many research institutions, this represents a significant investment that must be justified by the potential value of the research outcomes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator